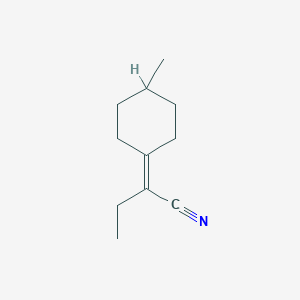
2-(4-Methylcyclohexylidene)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylcyclohexylidene)butanenitrile is an organic compound belonging to the nitrile family It features a butanenitrile backbone with a 4-methylcyclohexylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production methods for nitriles often involve the ammoxidation of alkanes or alkenes. This process involves the reaction of an alkane or alkene with ammonia and oxygen in the presence of a catalyst to form the corresponding nitrile.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Nitriles can be oxidized to amides or carboxylic acids under specific conditions.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nitriles can undergo nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Sodium or potassium cyanide in ethanol is commonly used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylcyclohexylidene)butanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Pharmaceuticals: Nitriles are often used in the synthesis of pharmaceutical compounds due to their reactivity and versatility.
Agriculture: Nitriles can be used in the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-(4-Methylcyclohexylidene)butanenitrile involves its reactivity as a nitrile. The -CN group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, including reductions, oxidations, and substitutions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylcyclohexylidene)malononitrile
- 2-(4-(tert-Butyl)cyclohexylidene)malononitrile
- 2-(4-Methylcyclohexylidene)acetonitrile
- 3-(Cyanomethylene)cyclobutanecarbonitrile
Uniqueness
2-(4-Methylcyclohexylidene)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions and reactivity that may not be observed in other similar nitriles.
Properties
CAS No. |
63967-58-8 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-(4-methylcyclohexylidene)butanenitrile |
InChI |
InChI=1S/C11H17N/c1-3-10(8-12)11-6-4-9(2)5-7-11/h9H,3-7H2,1-2H3 |
InChI Key |
ZHXHBWPAXSQPHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1CCC(CC1)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















